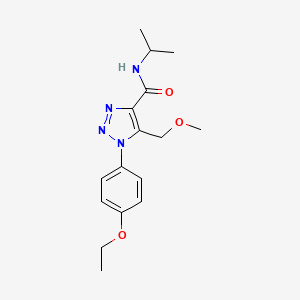

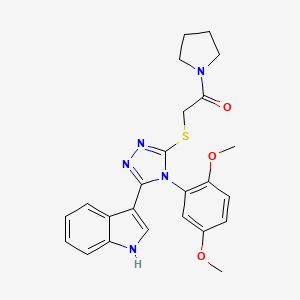

![molecular formula C8H13NO B2453974 [(1S,2R,5R)-6-Oxabicyclo[3.2.1]oct-3-en-2-yl]methanamine CAS No. 2137785-80-7](/img/structure/B2453974.png)

[(1S,2R,5R)-6-Oxabicyclo[3.2.1]oct-3-en-2-yl]methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“[(1S,2R,5R)-6-Oxabicyclo[3.2.1]oct-3-en-2-yl]methanamine” is a chemical compound with the molecular formula C8H13NO . It is a liquid at room temperature . The compound is offered by Benchchem for CAS No. 2137785-80-7.

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13NO/c9-4-6-1-2-8-3-7(6)5-10-8/h1-2,6-8H,3-5,9H2/t6-,7+,8-/m0/s1 . This indicates the presence of a bicyclic structure with an oxygen atom and an amine group.Physical And Chemical Properties Analysis

This compound has a molecular weight of 139.2 . It is a liquid at room temperature .Applications De Recherche Scientifique

Enzymatic Desymmetrization and Stereochemical Studies

The molecule [(1S,2R,5R)-6-Oxabicyclo[3.2.1]oct-3-en-2-yl]methanamine is structurally similar to compounds that have been utilized in stereochemical studies and enzymatic desymmetrization processes. For instance, Coste and Gerber‐Lemaire (2005) discussed the desymmetrization of a structurally related compound using lipase-catalyzed transesterification, leading to novel precursors for long-chain polyketides. This process is significant for creating chiral centers and can potentially be applied to the compound for developing chiral intermediates in drug synthesis or natural product development (Coste & Gerber‐Lemaire, 2005). Similarly, Csáky and Vogel (2000) described the synthesis of related compounds through kinetic resolution, further highlighting the importance of such molecules in stereochemistry and chiral synthesis (Csáky & Vogel, 2000).

Chemical Synthesis and Functionalization

Novel Synthetic Routes and Cycloaddition Reactions

Kawasumi, Kanoh, and Iwabuchi (2011) reported the synthesis of enantiomers of a similar compound, 8-oxabicyclo[3.2.1]oct-3-en-2-one, based on oxidative cyclo-etherification, showcasing a method that could potentially be adapted for the synthesis of this compound (Kawasumi, Kanoh, & Iwabuchi, 2011). Additionally, Lautens and Bouchain (2003) discussed the [4 + 3] cycloaddition in water for synthesizing similar compounds, which could provide a green chemistry approach for the synthesis of the compound in focus (Lautens & Bouchain, 2003).

Application in Asymmetric Synthesis and Polyketide Precursors

Asymmetric Synthesis and Chiral Building Blocks

Hartung and Hoffmann (2004) emphasized the importance of 8-oxabicyclo[3.2.1]oct-6-en-3-ones, structurally related to the compound of interest, in the asymmetric synthesis of polyoxygenated building blocks. This indicates that this compound may serve as a versatile scaffold for synthesizing various chiral intermediates (Hartung & Hoffmann, 2004).

Catalytic Asymmetric Synthesis

Shimada and colleagues (2010) highlighted the use of a related compound in the catalytic asymmetric synthesis of natural products, showcasing the potential of such structures in synthesizing biologically active compounds with high enantiomeric purity (Shimada et al., 2010).

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it may cause harm if swallowed (H302), cause skin irritation (H315), cause serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Propriétés

IUPAC Name |

[(1S,2R,5R)-6-oxabicyclo[3.2.1]oct-3-en-2-yl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c9-4-6-1-2-8-3-7(6)5-10-8/h1-2,6-8H,3-5,9H2/t6-,7+,8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAUYIOUZZKSSMK-RNJXMRFFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2COC1C=CC2CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2CO[C@H]1C=C[C@H]2CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

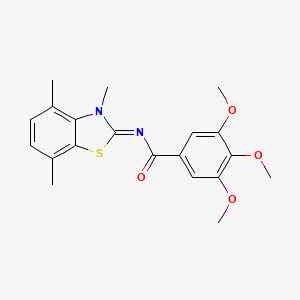

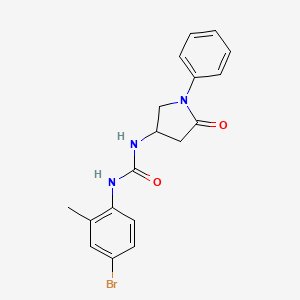

![(E)-4-(Dimethylamino)-N-[[2-(methanesulfonamido)cyclopentyl]methyl]but-2-enamide](/img/structure/B2453892.png)

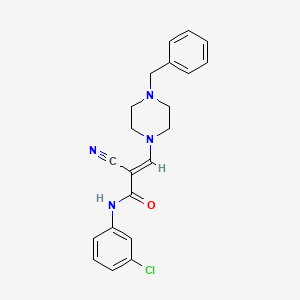

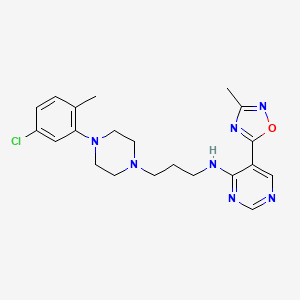

![3-(4-(2-chloro-6-fluorobenzyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2453897.png)

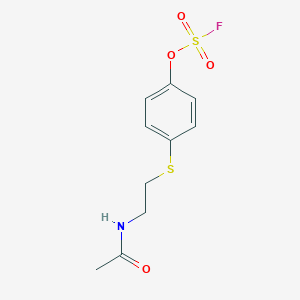

![8-bromo-3-(3-chloro-4-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2453899.png)

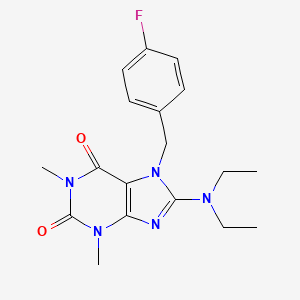

![7-(4-fluorophenyl)-5-methyl-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2453908.png)

![6-((2,6-dimethylmorpholino)sulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one](/img/structure/B2453909.png)

![(Z)-ethyl 2-((2-bromobenzoyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2453911.png)